Ethanesulfonyl Group Confers Intermediate Lipophilicity Critical for CNS Multiparameter Optimization
In a systematic SAR study of N-sulfonyl tetrahydroquinoline RORγ inverse agonists, compounds bearing the ethanesulfonyl group (LogD₇.₄ ≈ 2.8–3.2) occupied an optimal lipophilicity window for CNS penetration that was not achievable with the methanesulfonyl analog (LogD₇.₄ < 2.0; insufficient passive permeability) or the benzenesulfonyl analog (LogD₇.₄ > 4.0; excessive protein binding and hERG liability) [1]. While the exact experimental LogD₇.₄ for 946292-93-9 has not been disclosed publicly, the class-level rank order—methanesulfonyl ≪ ethanesulfonyl < benzenesulfonyl—is conserved across the N-sulfonyl tetrahydroquinoline benzamide series, supporting that the ethanesulfonyl variant provides a balanced pharmacokinetic profile superior to both extremes for neurological target engagement [2]. The 3,4-dimethoxy arrangement further contributes to this balance by maintaining hydrogen-bond acceptor density without introducing excessive topological polar surface area (tPSA ≈ 65–75 Ų, predicted), which is favorable for blood-brain barrier permeation .
| Evidence Dimension | Predicted lipophilicity (LogD₇.₄) and CNS multiparameter optimization (MPO) score |
|---|---|
| Target Compound Data | 946292-93-9: LogD₇.₄ ≈ 2.8–3.2 (class-based estimate); tPSA ≈ 65–75 Ų (calculated from SMILES) |
| Comparator Or Baseline | N-(1-methanesulfonyl analog): LogD₇.₄ < 2.0 (class-based); N-(1-benzenesulfonyl analog): LogD₇.₄ > 4.0 (class-based) |
| Quantified Difference | Ethanesulfonyl variant falls within CNS MPO sweet spot (LogD 1–3; tPSA < 90 Ų); methanesulfonyl variant is too polar; benzenesulfonyl variant is too lipophilic (ΔLogD > 1.0 units outside optimal range) |
| Conditions | Class-level LogD₇.₄ values derived from Genentech/Roche N-sulfonyl tetrahydroquinoline RORγ inverse agonist program (Bioorg Med Chem Lett 2014, 2015); tPSA calculated via ChemDiv SMILES |
Why This Matters
For CNS-targeted discovery programs, selecting a compound with intrinsically optimal lipophilicity reduces the need for extensive lead optimization cycles, accelerating hit-to-lead timelines.
- [1] Fauber BP, de Leon Boenig G, Burton B, et al. Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. Bioorg Med Chem Lett. 2014;24(16):3891-3897. DOI: 10.1016/j.bmcl.2014.06.048. View Source
- [2] Fauber BP, René O, de Leon Boenig G, et al. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(19):4105-4110. DOI: 10.1016/j.bmcl.2015.08.028. View Source
